molecular formula C17H20ClN3O2 B5025926 3-(2-chlorophenyl)-5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B5025926
M. Wt: 333.8 g/mol
InChI Key: YKHAPWFJERUIPF-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-4-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorophenyl group, a methyl group, a piperidine ring, and an oxazole ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-11-15(17(22)19-12-7-9-21(2)10-8-12)16(20-23-11)13-5-3-4-6-14(13)18/h3-6,12H,7-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHAPWFJERUIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of reduced oxazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the chlorophenyl group.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • N-(1-methylpiperidin-4-yl)-5-methyl-1,2-oxazole-4-carboxamide

Comparison: Compared to similar compounds, 3-(2-chlorophenyl)-5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.

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